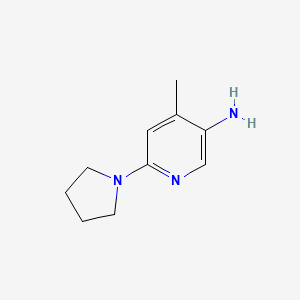

3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine

Übersicht

Beschreibung

3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with an amino group, a methyl group, and a pyrrolidinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine typically involves the reaction of 4-methyl-2,6-dichloropyridine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction. The resulting intermediate is then treated with ammonia or an amine source to introduce the amino group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyridine ring or the amino group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

The compound has been studied for its potential as a therapeutic agent due to its interaction with various biological targets. Notably, it has been identified as a potent antagonist of the melanin-concentrating hormone receptor 1 (MCH-R1), which plays a role in regulating energy balance and feeding behavior. A derivative of this compound demonstrated a Ki value of 2.3 nM, indicating strong binding affinity, and showed good oral bioavailability (32%) along with efficacy in vivo in rat models .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of 3-amino derivatives is crucial for optimizing their pharmacological profiles. Research indicates that modifications to the pyridine ring can significantly influence the compound's potency and selectivity. For example, the introduction of specific substituents at various positions on the pyridine ring can enhance activity against target enzymes or receptors while minimizing side effects .

Table 1: Structure-Activity Relationship of Pyridine Derivatives

| Compound | Substituent | Activity (IC50) | Target |

|---|---|---|---|

| 4e-2 | Aminomethyl | 11 nM | DPP-4 |

| 4e-7 | Aminomethyl | 10 nM | DPP-4 |

| MCH-R1 | Pyrrolidinyl | 2.3 nM | MCH-R1 |

Therapeutic Potential

The therapeutic applications of 3-amino-4-methyl-6-(pyrrolidin-1-yl)pyridine extend to several disease areas:

- Cancer : Compounds derived from this structure have shown promise as inhibitors of kinases involved in cancer progression, particularly IκB kinase (IKK) pathways that are implicated in inflammatory responses and tumor growth .

- Inflammatory Disorders : The ability to inhibit pro-inflammatory cytokines suggests potential use in treating conditions such as rheumatoid arthritis, asthma, and other autoimmune diseases .

Table 2: Potential Therapeutic Uses

| Disease Type | Mechanism of Action |

|---|---|

| Cancer | Inhibition of kinase activity (e.g., IKK) |

| Inflammatory Disorders | Blocking production of inflammatory cytokines |

| Metabolic Disorders | Modulation of energy balance via MCH-R1 antagonism |

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of compounds related to this compound:

- MCH-R1 Antagonism : A study highlighted the compound's role as an MCH-R1 antagonist, demonstrating significant effects on feeding behavior and energy expenditure in rodent models, which could lead to applications in obesity treatment .

- DPP-4 Inhibition : Another investigation focused on aminomethyl-pyridines as DPP-4 inhibitors, revealing that certain derivatives exhibited nanomolar potency, suggesting their potential application in managing diabetes by enhancing insulin sensitivity .

Wirkmechanismus

The mechanism of action of 3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group enhances its binding affinity and selectivity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

3-Amino-4-methylpyridine: Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.

4-Methyl-6-(pyrrolidin-1-yl)pyridine:

3-Amino-6-(pyrrolidin-1-yl)pyridine: Similar structure but different substitution pattern, leading to variations in its chemical behavior.

Uniqueness: 3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both the amino and pyrrolidinyl groups allows for versatile interactions in various chemical and biological contexts.

Biologische Aktivität

3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be denoted as follows:

This compound features a pyridine ring substituted with an amino group and a pyrrolidine moiety, which is essential for its biological activity.

Antimicrobial Properties

Research indicates that compounds with pyridine and pyrrolidine structures often exhibit significant antimicrobial activity. For example, a study highlighted the enhanced antimicrobial effects of pyridine derivatives against various bacterial strains, suggesting that the presence of additional heterocycles improves therapeutic efficacy .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.005 mg/mL |

| This compound | Escherichia coli | 0.007 mg/mL |

The above table demonstrates that this compound exhibits potent antibacterial activity, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Neuropharmacological Effects

Pyridine derivatives have also been investigated for their neuropharmacological properties. A study found that similar compounds displayed significant activity as melanin-concentrating hormone receptor antagonists, which are implicated in appetite regulation and energy homeostasis . This suggests a potential role for this compound in treating metabolic disorders.

Case Study: Melanin-Concentrating Hormone Receptor Antagonism

In vivo studies showed that derivatives with structural similarities to this compound had a Ki value of 2.3 nM, indicating high receptor affinity and potential therapeutic applications in obesity management .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound's ability to interact with specific receptors (e.g., MCH-R1) may lead to altered signaling pathways that affect appetite and energy balance.

- Antimicrobial Action : The presence of the pyrrolidine ring enhances the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy .

- Cytotoxicity : Research on related compounds has shown that they can induce apoptosis in cancer cells by disrupting cell cycle progression .

Analyse Chemischer Reaktionen

Electrophilic [4+1]-Cyclization with Trifluoroacetic Anhydride (TFAA)

This reaction produces 6-azaindole derivatives through methyl group activation. Key characteristics:

| Parameter | Details |

|---|---|

| Reagents | TFAA in pyridine |

| Conditions | 0°C to room temperature, 12-24 hr |

| Products | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles |

| Yield Range | 68-92% (dependent on substituents) |

Mechanistic studies show the methyl group undergoes trifluoroacetylation, forming a reactive pyridinium intermediate that facilitates cyclization. The reaction fails with α-substituted pyridines due to steric hindrance .

Vilsmeier-Haack Formylation

This transformation introduces a formyl group at position 3:

| Component | Role | Outcome |

|---|---|---|

| POCl₃/DMF | Formylation agent | Generates 3-formyl-6-azaindoles |

| Temperature | 80-100°C | Optimal for regioselectivity |

| Scalability | Demonstrated up to 40g scale |

Protonation of the pyridine nitrogen enhances methyl group reactivity, enabling efficient formylation. The reaction maintains functional group tolerance for subsequent derivatization .

Functional Group Transformations

The amino group participates in multiple reactions:

Acylation

-

Reagents: Acid anhydrides (TFAA, Ac₂O)

-

Products: N-Trifluoroacetyl/N-acetyl derivatives

-

Application: Protective group strategy in multi-step syntheses

Cross-Coupling Reactions

While not directly observed in studies of this compound, structural analogs show:

-

Suzuki-Miyaura coupling at position 2 (when boronic acid derivatives exist)

-

Buchwald-Hartwig amination via amino group

Substituent Effects on Reactivity

Comparative analysis of derivatives:

| Substituent Position | Reactivity with TFAA | Product Stability |

|---|---|---|

| 4-Methyl (no pyrrolidine) | Faster cyclization | Lower thermal stability |

| 6-Pyrrolidinyl (current compound) | Slower kinetics | Enhanced crystallinity |

| β-Substituted amino groups | Full conversion | High purity isolated products |

Limitations and Challenges

-

Steric effects : Bulky substituents at position 2 inhibit cyclization

-

Electronic factors : Electron-withdrawing groups reduce methyl group activation efficiency

-

Scale-up considerations : Requires strict temperature control during exothermic trifluoroacetylation

Recent advances (2024) demonstrate this compound's utility in synthesizing novel azaindole scaffolds for kinase inhibitor development. The pyrrolidine moiety improves solubility in biological assays compared to simpler analogs .

Eigenschaften

IUPAC Name |

4-methyl-6-pyrrolidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-8-6-10(12-7-9(8)11)13-4-2-3-5-13/h6-7H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAZDDWKDBPEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.